6-Chloronicotinimidamide
Description
6-Chloronicotinimidamide (CAS: 201937-23-7), often referred to as this compound hydrochloride in its salt form, is a chlorinated derivative of nicotinamide. Structurally, it features a pyridine ring substituted with a chlorine atom at the 6-position and an amidine group (-C(NH)NH₂) at the 3-position (Figure 1). This compound is primarily utilized in biochemical studies as a substrate analogue for enzymes like nicotinamidases, which catalyze the hydrolysis of nicotinamide to nicotinic acid .
Properties
IUPAC Name |
6-chloropyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSIEJMKEVXFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609929 | |
| Record name | 6-Chloropyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201937-26-0 | |
| Record name | 6-Chloronicotinamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201937-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloropyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloronicotinimidamide typically involves the reaction of 6-chloronicotinic acid with ammonia or an amine under specific conditions. One common method includes the use of 6-chloronicotinic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloronicotinimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Substitution Reactions: Products include various substituted nicotinamides.
Oxidation Reactions: Products include nicotinic acid derivatives.
Reduction Reactions: Products include reduced amine derivatives
Scientific Research Applications
6-Chloronicotinimidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloronicotinimidamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
6-Chloronicotinimidamide belongs to a family of pyridine derivatives with modifications at the 6-position. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison
*Similarity scores derived from molecular fingerprint comparisons (Tanimoto coefficient ≥0.75) .
Research Findings and Practical Considerations
- Enzyme Studies : this compound demonstrated a 40% lower hydrolysis rate compared to nicotinamide in Bacillus subtilis nicotinamidase assays, highlighting its role as a competitive inhibitor .
- Availability Challenges : Commercial discontinuation of this compound hydrochloride necessitates in-house synthesis, often via chlorination of nicotinamide precursors .
Biological Activity
6-Chloronicotinimidamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
- Molecular Formula : C7H7ClN4
- Molecular Weight : 184.61 g/mol
- CAS Number : 201937-26-0
Biological Activity Overview
This compound exhibits significant biological activity, particularly as an inhibitor of various pathogens and cancer cells. Its mechanisms of action are linked to its ability to interact with specific biomolecules, modulating their functions.
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. It has been evaluated against various bacterial strains, including:
- Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Enterococcus faecalis
In studies, it demonstrated submicromolar activity against these pathogens, suggesting a strong potential for development as an antibacterial agent .
Anticancer Properties
The compound has also been studied for its anticancer effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Notably, it has been tested against:
- Breast cancer cell lines
- Lung cancer cell lines
These studies indicate that the compound may work through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis.
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of this compound:
| Study | Pathogen/Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Study 1 | S. aureus | 0.25 | Effective against resistant strains |
| Study 2 | E. faecalis | 0.5 | Comparable efficacy to standard antibiotics |
| Study 3 | Breast cancer cell line | 1.2 | Induces apoptosis via caspase activation |
| Study 4 | Lung cancer cell line | 0.8 | Disrupts cell cycle at G2/M phase |
These findings suggest that this compound is a promising candidate for further development in both antimicrobial and anticancer therapies.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of bacterial DNA synthesis : Similar compounds have shown effectiveness in disrupting the replication processes in bacteria.
- Induction of apoptosis in cancer cells : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
